DNA/RNA Synthesis Inhibition vs. Angelicin
In short-term experiments on Ehrlich ascites cells, 4′-methylangelicin (9-methyl-2H-furo[2,3-h]chromen-2-one) produced an inhibition of DNA and RNA synthesis that was 10 times higher than that of angelicin, the parent compound, and approximately 3.5 times higher than that of 4,5′-dimethylangelicin and psoralen [1]. This difference is attributed to the enhanced DNA intercalation and photoreactivity conferred by the 4′-methyl substituent.
3.5× vs dimethyl & psoralen
| Evidence Dimension | Inhibition of DNA/RNA synthesis in Ehrlich ascites cells |
|---|---|
| Target Compound Data | 10× (relative to angelicin) |
| Comparator Or Baseline | Angelicin (1× baseline); 4,5′-dimethylangelicin (2.86×); Psoralen (2.86×) |
| Quantified Difference | 10-fold increase vs. angelicin; 3.5-fold increase vs. 4,5′-dimethylangelicin and psoralen |
| Conditions | Short-term experiments in Ehrlich ascites cells; assay performed immediately after UVA irradiation before significant DNA repair occurs |
Why This Matters
This pronounced potency differential establishes 9-methyl-2H-furo[2,3-h]chromen-2-one as a distinctly more effective tool for studying UVA-induced transcriptional arrest and immediate photocytotoxic effects in cellular models.
- [1] Baccichetti F, Bordin F, Carlassare F, Guiotto A, Vedaldi D, Dall'Acqua F. 4'-Methylangelicin derivatives: a new group of highly photosensitizing monofunctional furocoumarins. Farmaco Sci. 1981;36(7):585-594. View Source
